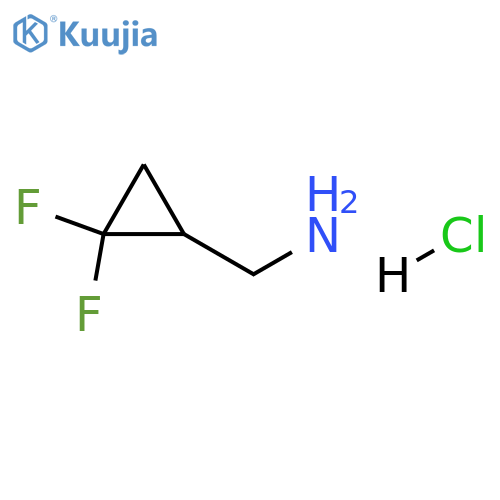Cas no 1426309-49-0 (1-(2,2-difluorocyclopropyl)methanamine hydrochloride)

1426309-49-0 structure
商品名:1-(2,2-difluorocyclopropyl)methanamine hydrochloride
CAS番号:1426309-49-0
MF:C4H8ClF2N
メガワット:143.562827110291
MDL:MFCD26407844
CID:4598761
PubChem ID:75480932
1-(2,2-difluorocyclopropyl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (2,2-difluorocyclopropyl)methanamine hydrochloride
- [(2,2-difluorocyclopropyl)methyl]amine hydrochloride
- (2,2-difluorocyclopropyl)methanamine hcl
- C-(2,2-Difluoro-cyclopropyl)-methylamine hydrochloride
- 1-(2,2-difluorocyclopropyl)methanamine hydrochloride
-
- MDL: MFCD26407844
- インチ: 1S/C4H7F2N.ClH/c5-4(6)1-3(4)2-7;/h3H,1-2,7H2;1H
- InChIKey: GARPJFLMDNRCJS-UHFFFAOYSA-N
- ほほえんだ: C(C1CC1(F)F)N.[H]Cl
計算された属性
- せいみつぶんしりょう: 143.031
- どういたいしつりょう: 143.031
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 81.8
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26A^2
1-(2,2-difluorocyclopropyl)methanamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F8880-5480-0.5g |
1-(2,2-difluorocyclopropyl)methanamine hydrochloride |
1426309-49-0 | 95%+ | 0.5g |
$280.0 | 2023-09-06 | |
| Life Chemicals | F8880-5480-1g |
1-(2,2-difluorocyclopropyl)methanamine hydrochloride |
1426309-49-0 | 95%+ | 1g |
$353.0 | 2023-09-06 | |
| TRC | D206196-500mg |
(2,2-difluorocyclopropyl)methanamine hcl |
1426309-49-0 | 500mg |
$ 275.00 | 2022-06-05 | ||
| Apollo Scientific | PC32886-1g |
(2,2-Difluorocyclopropyl)methanamine hydrochloride |
1426309-49-0 | 1g |
£422.00 | 2025-02-21 | ||
| TRC | D206196-1g |
(2,2-difluorocyclopropyl)methanamine hcl |
1426309-49-0 | 1g |
$ 435.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | Y1301207-250mg |
C-(2,2-Difluoro-cyclopropyl)-methylamine hydrochloride |
1426309-49-0 | 95% | 250mg |
$390 | 2023-05-18 | |
| eNovation Chemicals LLC | Y1301207-5g |
C-(2,2-Difluoro-cyclopropyl)-methylamine hydrochloride |
1426309-49-0 | 95% | 5g |
$3185 | 2023-05-18 | |
| eNovation Chemicals LLC | Y1301207-500mg |
C-(2,2-Difluoro-cyclopropyl)-methylamine hydrochloride |
1426309-49-0 | 95% | 500mg |
$600 | 2023-05-18 | |
| A2B Chem LLC | AI89231-250mg |
(2,2-Difluorocyclopropyl)methanamine hydrochloride |
1426309-49-0 | 95 | 250mg |
$170.00 | 2024-04-20 | |
| Enamine | EN300-137425-1000mg |
(2,2-difluorocyclopropyl)methanamine hydrochloride |
1426309-49-0 | 95.0% | 1000mg |
$399.0 | 2023-09-30 |
1-(2,2-difluorocyclopropyl)methanamine hydrochloride 関連文献
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
1426309-49-0 (1-(2,2-difluorocyclopropyl)methanamine hydrochloride) 関連製品
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1426309-49-0)1-(2,2-difluorocyclopropyl)methanamine hydrochloride

清らかである:99%/99%
はかる:1g/5g
価格 ($):248.0/868.0